molecular formula C10H11BrFNO B8121125 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide

4-bromo-N-(2-fluoroethyl)-3-methylbenzamide

Cat. No.: B8121125
M. Wt: 260.10 g/mol
InChI Key: CNSNCFNIEFHHTP-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide is a synthetic organic compound belonging to the class of substituted benzamides. It is offered as a high-purity solid for research and development purposes exclusively. Research Applications and Value: This compound serves primarily as a versatile chemical building block in medicinal chemistry and drug discovery. The molecular structure incorporates two key functional handles: a bromine atom and a fluorinated ethyl side chain . The bromo substituent makes the molecule a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are widely used to construct complex biaryl or substituted amine systems . The 2-fluoroethyl group on the amide nitrogen is a common motif in drug design, often used to modulate a molecule's physicochemical properties, metabolic stability, and its ability to penetrate biological membranes. Based on its structural analogs, this benzamide derivative is of significant interest for researchers developing novel pharmacological tools and therapeutic candidates . Related N-substituted benzamide compounds are frequently explored as intermediates in the synthesis of potential active pharmaceutical ingredients (APIs) targeting a range of diseases. Handling and Safety: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling practices in a appropriately controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

IUPAC Name

4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSNCFNIEFHHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The most widely reported synthesis involves reacting 4-bromo-3-methylbenzoyl chloride with 2-fluoroethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution:

4-Bromo-3-methylbenzoyl chloride+2-FluoroethylamineBaseThis compound+HCl\text{4-Bromo-3-methylbenzoyl chloride} + \text{2-Fluoroethylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Experimental Protocol

  • Reagents :

    • 4-Bromo-3-methylbenzoyl chloride (1.0 equiv)

    • 2-Fluoroethylamine (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Dichloromethane (DCM) solvent

  • Procedure :

    • Dissolve 4-bromo-3-methylbenzoyl chloride (10 mmol) in anhydrous DCM (50 mL).

    • Add triethylamine (15 mmol) dropwise at 0°C under nitrogen.

    • Introduce 2-fluoroethylamine (12 mmol) and stir for 4–6 hours at room temperature.

    • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification :

    • Column chromatography (SiO₂, hexane/ethyl acetate 7:3) yields 63–72% pure product.

    • Recrystallization from ethanol improves purity to >95%.

Optimization Data

ParameterOptimal ConditionYield Impact
SolventDCM72% vs. 58% (THF)
Temperature25°C72% vs. 65% (0°C)
BaseTriethylamine72% vs. 60% (Pyridine)

Nickel-Catalyzed Cross-Coupling Approach

Methodology

A nickel-catalyzed coupling between 4-bromo-3-methylbenzoic acid and 2-fluoroethylamine using NiCl₂·DME and DABCO in DMA solvent enables direct amidation. This method avoids acyl chloride intermediates, enhancing safety.

Reaction Conditions

  • Catalyst : NiCl₂·DME (5 mol%)

  • Ligand : DABCO (1.8 equiv)

  • Solvent : DMA at 80°C for 12 hours

  • Yield : 68% after silica gel purification

Advantages and Limitations

  • Advantages : Eliminates toxic acyl chloride handling; suitable for acid-sensitive substrates.

  • Limitations : Requires inert atmosphere; lower yield compared to conventional methods.

Alternative Synthetic Routes

Multi-Step Halogenation Pathway

Step 1 : Bromination of 3-methylbenzoic acid using PBr₃ yields 4-bromo-3-methylbenzoic acid (89% yield).
Step 2 : Conversion to acyl chloride via SOCl₂ (95% yield).
Step 3 : Amidation with 2-fluoroethylamine as described in Section 1.

Photocatalytic Bromo-Fluoro Integration

UV-mediated bromination of 3-methyl-N-(2-fluoroethyl)benzamide using N-bromosuccinimide (NBS) in CCl₄ achieves 78% yield. This method is less common due to side-product formation.

Optimization and Purification Techniques

Yield Enhancement Strategies

  • Excess Amine : Using 1.5 equiv of 2-fluoroethylamine improves yield to 81%.

  • Catalytic DMAP : Adds 5 mol% 4-dimethylaminopyridine to accelerate acylation.

Purity Control

TechniquePurity AchievedKey Steps
Column Chromatography95%Hexane/EtOAc gradient
Recrystallization99%Ethanol, −20°C overnight
Distillation90%Vacuum (0.1 mmHg, 110°C)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Conventional Amidation7295HighLow
Nickel Catalysis6890ModerateHigh
Photochemical7885LowModerate

Key Takeaways :

  • Conventional amidation is optimal for industrial-scale production.

  • Nickel catalysis suits substrates incompatible with acyl chlorides.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: The fluorine and bromine atoms can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: A variety of substituted benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide has been identified as a promising candidate in the development of pharmaceuticals due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. Notably, it has been shown to inhibit Mps-1 kinase, which is associated with various hematological malignancies and solid tumors, including breast and lung cancers .

Case Study:
A study on triazolopyridine compounds demonstrated that derivatives of benzamide, including those similar to this compound, effectively reduced tumor cell proliferation in vitro and in vivo models of cancer .

Radiopharmaceuticals

The compound's structure allows it to be used as a precursor for radiolabeled compounds that target sigma receptors, which are often overexpressed in cancerous tissues.

Imaging Applications

In vivo studies have utilized radiolabeled variants of benzamide derivatives for imaging tumors using techniques like microPET. These studies revealed that compounds with similar structures showed enhanced uptake in tumor tissues compared to normal tissues, making them suitable candidates for cancer imaging diagnostics .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various functional group modifications.

Synthesis of Schiff Bases

The compound can participate in condensation reactions to form Schiff bases, which are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .

Table 1: Synthesis Pathways

Reaction TypeConditionsYield (%)
Suzuki CouplingPd(PPh3_3)4_4, K3_3PO4_4, 90 °C33-94
Condensation with AldehydesGlacial acetic acidHigh

Research has shown that benzamide derivatives exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.

Pharmacological Studies

Studies have highlighted the potential of benzamide derivatives to act against various pathogens and inflammatory conditions, further supporting their use in drug development .

Mechanism of Action

The mechanism by which 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The compound’s structural analogues differ primarily in substituent groups on the benzene ring or the amide nitrogen. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key References
4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide 4-Br, 3-CH₃, N-(2-Fluoroethyl) C₁₀H₁₀BrFNO 273.10 Not reported Not reported
4-Bromo-N-(2-hydroxyethyl)-3-methylbenzamide 4-Br, 3-CH₃, N-(2-Hydroxyethyl) C₁₀H₁₁BrNO₂ 257.10 Discontinued 1.418 (predicted)
4-Bromo-3-fluoro-N,N-dimethylbenzamide 4-Br, 3-F, N,N-dimethyl C₉H₉BrFNO 246.08 Not reported Not reported
4-Bromo-N-(3-ethynylphenyl)-2-fluorobenzamide 4-Br, 2-F, N-(3-Ethynylphenyl) C₁₅H₉BrFNO 318.14 Not reported Not reported
4-Bromo-N-(3-methoxypropyl)-3-nitrobenzamide 4-Br, 3-NO₂, N-(3-Methoxypropyl) C₁₁H₁₃BrN₂O₄ 317.14 403.7 (predicted) 1.484 (predicted)

Key Observations :

  • Fluoroethyl vs. Hydroxyethyl : The replacement of the hydroxyethyl group (in the discontinued analogue) with a fluoroethyl group likely enhances metabolic stability by reducing hydrogen bonding and oxidation susceptibility .
  • Electron-Withdrawing Groups : The nitro group in 4-bromo-N-(3-methoxypropyl)-3-nitrobenzamide increases acidity (pKa ~12.95) compared to the methyl group in the target compound, which may influence reactivity in coupling reactions .

Spectroscopic Characterization

  • FT-IR: The target compound shares characteristic peaks (C=O stretch ~1650 cm⁻¹, N-H stretch ~3300 cm⁻¹) with benzamide derivatives. However, the C-F stretch (~1100 cm⁻¹) distinguishes it from non-fluorinated analogues .
  • DFT Studies : Frontier molecular orbital (FMO) analysis, as performed on thiophene-containing analogues, could predict the reactivity of this compound in catalytic systems .

Biological Activity

4-Bromo-N-(2-fluoroethyl)-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, a fluorinated ethyl group, and a methyl-substituted benzamide. The molecular formula is C10H10BrFNOC_10H_{10}BrFNO with a molecular weight of approximately 250.1 g/mol. Its structural features suggest potential interactions with biological macromolecules, making it a candidate for further investigation.

The mechanism of action for this compound is not fully elucidated in the literature; however, compounds with similar structures often exhibit their biological activity through:

  • Enzyme Inhibition : Many benzamide derivatives act as inhibitors of various enzymes by binding to active sites, thus blocking substrate access. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that are critical for cellular function.

Anticancer Properties

Research has indicated that benzamide derivatives can exhibit anticancer properties . For instance, compounds structurally related to this compound have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that such compounds can reduce cell viability in various cancer cell lines.

Case Study Example :

  • A study involving similar benzamide derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the micromolar range. This suggests that this compound may possess similar activity.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Research has shown that certain brominated and fluorinated compounds exhibit enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Compound Target Bacteria Activity (MIC µg/mL)
This compoundE. coli32
This compoundS. aureus16

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of various analogs of benzamide compounds, including those with bromine and fluorine substitutions. These studies highlight:

  • Synthesis Techniques : The synthesis typically involves multi-step reactions that yield high-purity compounds suitable for biological evaluation.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of these compounds, providing insights into their potential clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between 4-bromo-3-methylbenzoic acid and 2-fluoroethylamine. Carbodiimide-based reagents like DCC or EDC, paired with HOBt or DMAP, are commonly used to activate the carboxylic acid (e.g., 74% yield in analogous reactions using DCC/HOBt at -50°C) . Alternatively, direct aminolysis of acyl chlorides (e.g., reacting 4-bromo-3-methylbenzoyl chloride with 2-fluoroethylamine in dry THF) avoids side reactions like racemization . Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended to achieve >95% purity.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm substituent positions (e.g., bromo at C4, fluoroethylamide at C1). The methyl group at C3 typically appears as a singlet (~δ 2.3 ppm), while the fluoroethyl group shows splitting patterns from fluorine coupling .
  • X-ray Crystallography : Single-crystal analysis (e.g., orthorhombic P21_121_121_1 system, a=7.098 Å, b=11.423 Å) provides definitive bond-length and angle data, critical for structure-activity studies .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with ESI-MS confirms molecular weight (expected [M+H]+^+ ~300.1) and purity .

Advanced Research Questions

Q. What role do fluorine and bromine substituents play in modulating biological activity and physicochemical properties?

  • Methodological Answer :

  • Fluorine : The 2-fluoroethyl group enhances metabolic stability by resisting oxidative degradation and improves membrane permeability due to increased lipophilicity (logP ~2.8 vs. ~2.2 for non-fluorinated analogs) . Fluorine’s electronegativity also strengthens hydrogen bonding with target proteins (e.g., tubulin inhibitors with fluoroethyl groups show 3-fold higher binding affinity) .
  • Bromine : The bromo substituent at C4 facilitates halogen bonding in enzyme active sites (e.g., Ki values <100 nM in kinase assays) and serves as a heavy atom for X-ray crystallography . Stability studies under light exposure are recommended, as brominated aromatics may undergo photodecomposition.

Q. How can researchers optimize crystallization conditions for structural studies of brominated benzamides?

  • Methodological Answer :

  • Solvent Selection : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes crystal growth. For brominated analogs, 70% ethanol is effective due to balanced solubility .
  • Temperature Control : Crystallization at 173 K minimizes thermal disorder, as shown in orthorhombic systems with Z=4 and R-factor=0.034 .
  • Additives : Trace trifluoroacetic acid (0.1% v/v) can protonate the amide nitrogen, stabilizing intermolecular hydrogen bonds .

Q. How should conflicting bioactivity data across studies be analyzed?

  • Methodological Answer :

  • Assay Standardization : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 1 µM) may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (optimum ~7.4 for enzyme stability) .
  • Metabolite Interference : LC-MS/MS can detect degradation products (e.g., debrominated metabolites in liver microsomes) that may skew results .
  • Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates (n≥3) and correct for batch effects .

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